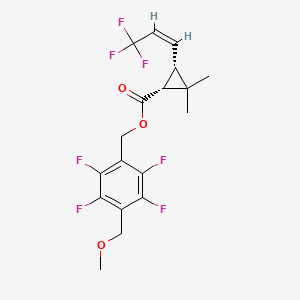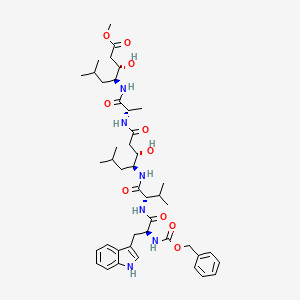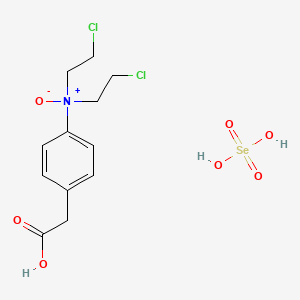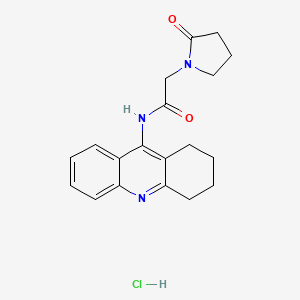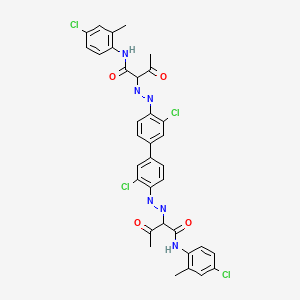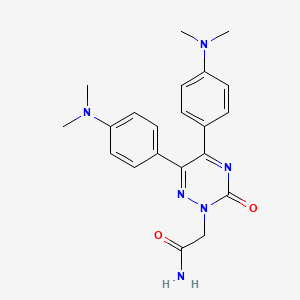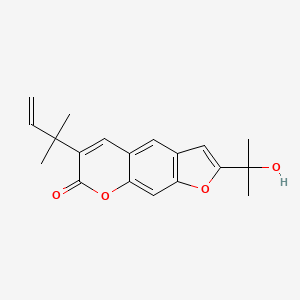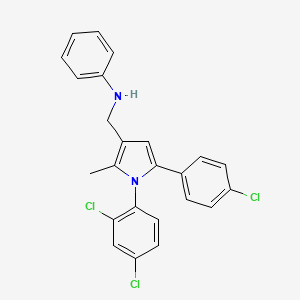
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its multiple substituents, including chlorophenyl and dichlorophenyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the chlorophenyl and dichlorophenyl groups via electrophilic aromatic substitution reactions.
Step 3: Functionalization of the methanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole-3-methanamine, 5-phenyl-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
- 1H-Pyrrole-3-methanamine, 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
Uniqueness
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
146204-75-3 |
|---|---|
Fórmula molecular |
C24H19Cl3N2 |
Peso molecular |
441.8 g/mol |
Nombre IUPAC |
N-[[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methylpyrrol-3-yl]methyl]aniline |
InChI |
InChI=1S/C24H19Cl3N2/c1-16-18(15-28-21-5-3-2-4-6-21)13-24(17-7-9-19(25)10-8-17)29(16)23-12-11-20(26)14-22(23)27/h2-14,28H,15H2,1H3 |
Clave InChI |
ZUCUPYGDVLXROB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
